

Application Notes & Protocols: Structural Elucidation of Purpurogenone using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *Purpurogenone*

Cat. No.: *B12685956*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Purpurogenone** is a fungal metabolite known for its complex polyketide-derived structure. Accurate structural determination is fundamental to understanding its biosynthetic pathway, mechanism of action, and potential as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the complete structural elucidation of novel and complex natural products like **Purpurogenone**.^{[1][2]} NMR provides detailed information about the carbon-hydrogen framework and atom connectivity, while MS reveals the elemental composition and fragmentation patterns, confirming the molecular weight and structural motifs.^{[3][4]}

These application notes provide a comprehensive, generalized framework for the isolation, data acquisition, and structural analysis of **Purpurogenone** using advanced NMR and MS methodologies.

I. Quantitative Data Summary

While a complete, publicly assigned dataset for **Purpurogenone** is not readily available, the following tables represent the expected data structure for its analysis. The data presented are illustrative, based on common values for similar polyketide natural products, and should be replaced with experimental values.

Table 1: Illustrative ^1H NMR Data for **Purpurogenone** (800 MHz, CDCl_3)

Position (Hypothetical)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	7.85	d	8.0	1H
H-3	6.90	d	8.0	1H
H-5	12.50	s	-	1H
H-7	4.50	dd	10.5, 4.5	1H
H-8a	2.80	dd	16.0, 10.5	1H
H-8b	2.65	dd	16.0, 4.5	1H
10-OCH ₃	3.95	s	-	3H

| 12-CH₃ | 1.55 | s | - | 3H |

s: singlet, d: doublet, dd: doublet of doublets. Chemical shifts are referenced to the residual solvent signal.

Table 2: Illustrative ^{13}C NMR Data for **Purpurogenone** (200 MHz, CDCl_3)

Position (Hypothetical)	Chemical Shift (δ , ppm)	Carbon Type
C-1	120.5	CH
C-2	165.2	C
C-3	115.8	CH
C-4	188.0	C=O
C-4a	108.1	C
C-5	162.3	C
C-7	70.4	CH
C-8	45.1	CH ₂
C-12	85.6	C
10-OCH ₃	56.7	CH ₃

| 12-CH₃ | 25.9 | CH₃ |

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI-QTOF) Data

Ion	Calculated m/z	Measured m/z	Formula	RDB	Major Fragments (m/z)
[M+H] ⁺	427.1393	427.1398	C ₂₃ H ₂₃ O ₈	12.5	409, 381, 229, 201

| [M+Na]⁺ | 449.1212 | 449.1216 | C₂₃H₂₂NaO₈ | 12.5 | - |

RDB: Rings and Double Bonds

II. Experimental Protocols

Protocol 1: Sample Preparation

- Isolation and Purification: Isolate **Purpurogenone** from the producing fungal strain using a combination of solvent extraction and chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC) to achieve >98% purity. Purity can be assessed by analytical HPLC-UV and ^1H NMR.
- NMR Sample Preparation:
 - For ^1H NMR and 2D NMR, dissolve 1-5 mg of purified **Purpurogenone** in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3 ; Acetone- d_6 ; Methanol- d_4).
 - For ^{13}C NMR, a more concentrated sample of 10-20 mg in 0.6 mL of solvent is recommended due to the low natural abundance of the ^{13}C isotope.[5]
 - Transfer the solution to a high-quality 5 mm NMR tube.
 - Ensure the sample is free of particulate matter.
- Mass Spectrometry Sample Preparation:
 - Prepare a stock solution of purified **Purpurogenone** at 1 mg/mL in an appropriate solvent (e.g., Methanol or Acetonitrile).
 - For analysis, dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using a solvent mixture compatible with the ionization source (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive ion mode ESI).

Protocol 2: NMR Data Acquisition

These protocols are based on a standard high-field NMR spectrometer (e.g., Bruker 600 MHz or higher).[1]

- Initial Setup:
 - Insert the sample into the magnet and allow at least 5 minutes for temperature equilibration.
 - Tune and shim the probe for the specific sample to ensure optimal resolution and lineshape.[6]

- Reference the chemical shifts to the residual solvent signal (e.g., CDCl_3 at δH 7.26 ppm and δC 77.16 ppm).
- 1D ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 16 ppm (-2 to 14 ppm).
 - Acquisition Time (AQ): ~3 seconds.
 - Relaxation Delay (D1): 5 seconds (crucial for accurate integration in quantitative NMR).^[7]
 - Number of Scans (NS): 16-64, depending on concentration.
- 1D ^{13}C NMR $\{^1\text{H}$ Decoupled $\}$:
 - Pulse Program: Standard proton-decoupled experiment with a 30° pulse (e.g., 'zgpg30').
 - Spectral Width: 240 ppm (-10 to 230 ppm).
 - Acquisition Time (AQ): ~1 second.
 - Relaxation Delay (D1): 2 seconds.
 - Number of Scans (NS): 1024-4096, depending on concentration.
- 2D COSY (Correlation Spectroscopy):
 - Purpose: To identify protons that are spin-spin coupled (typically 2-3 bonds apart).
 - Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfqf').
 - Parameters: Use the same spectral width as the ^1H spectrum in both dimensions. Set NS to 4-8 scans per increment.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To correlate protons with their directly attached carbons.

- Pulse Program: Gradient-selected, edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3'). This distinguishes CH/CH₃ signals (positive) from CH₂ signals (negative).
- Parameters: F2 (¹H) dimension spectral width of 16 ppm; F1 (¹³C) dimension spectral width of 180-200 ppm. Set NS to 8-16 scans per increment.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is critical for connecting different spin systems and assembling the molecular structure.
 - Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
 - Parameters: Similar spectral widths to HSQC. Set NS to 16-64 scans per increment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

Protocol 3: Mass Spectrometry Data Acquisition

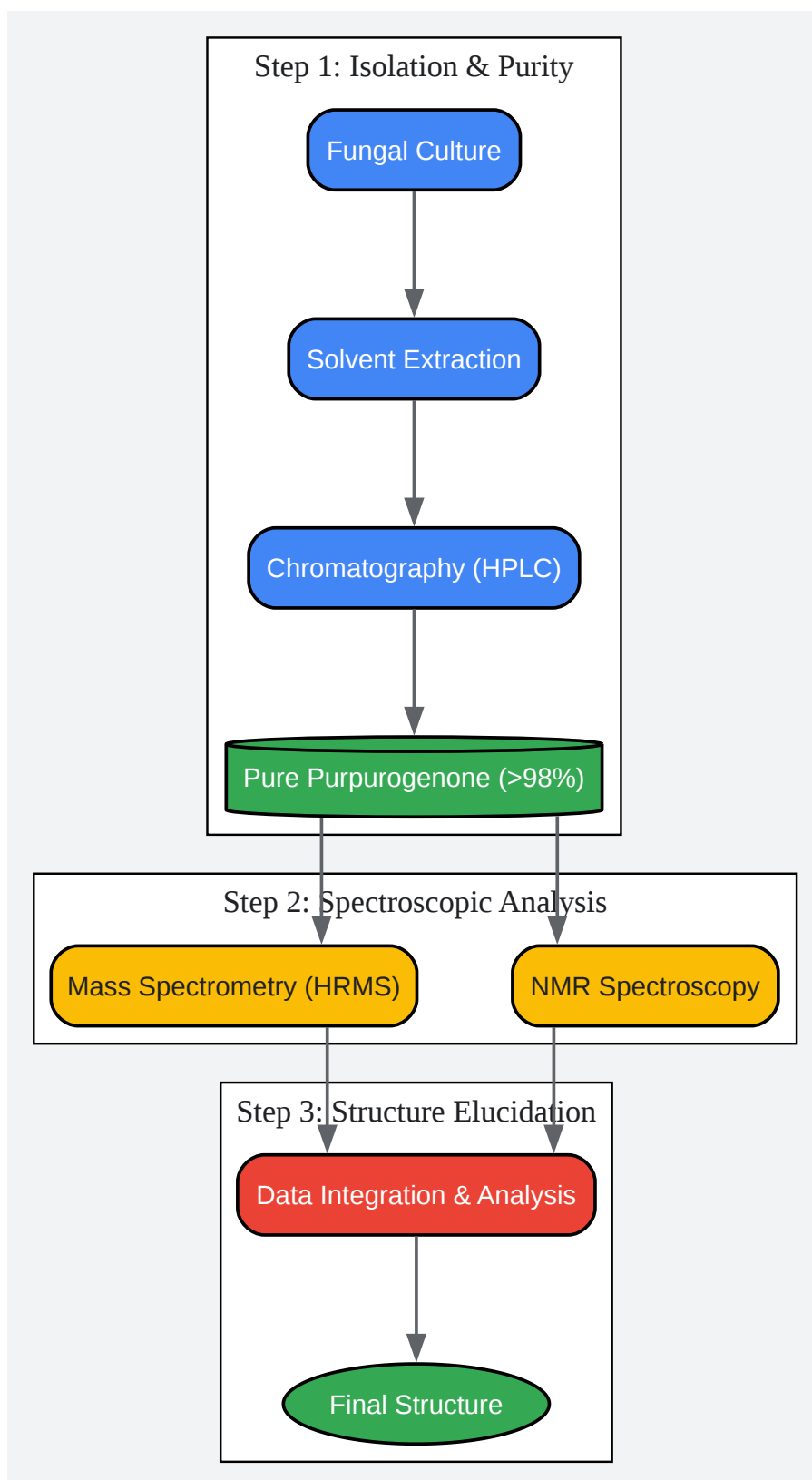
This protocol is based on an ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight) mass spectrometer.

- Instrument Calibration: Calibrate the instrument using a standard calibration solution (e.g., sodium formate) immediately prior to analysis to ensure high mass accuracy (< 5 ppm).
- MS Full Scan (MS¹):
 - Ionization Mode: ESI Positive and Negative modes.
 - Mass Range: m/z 100-1000.
 - Infusion: Introduce the sample via direct infusion or through an LC system at a flow rate of 5-10 µL/min.
 - Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and intense signal for the molecular ion.
- Tandem MS (MS/MS):

- Method: Collision-Induced Dissociation (CID).
- Precursor Ion Selection: Select the $[M+H]^+$ or $[M-H]^-$ ion for fragmentation.
- Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[8] Acquiring data at multiple collision energies can provide more detailed structural information. The goal is to observe the breakup of the molecular ion into smaller, stable fragments.[3]

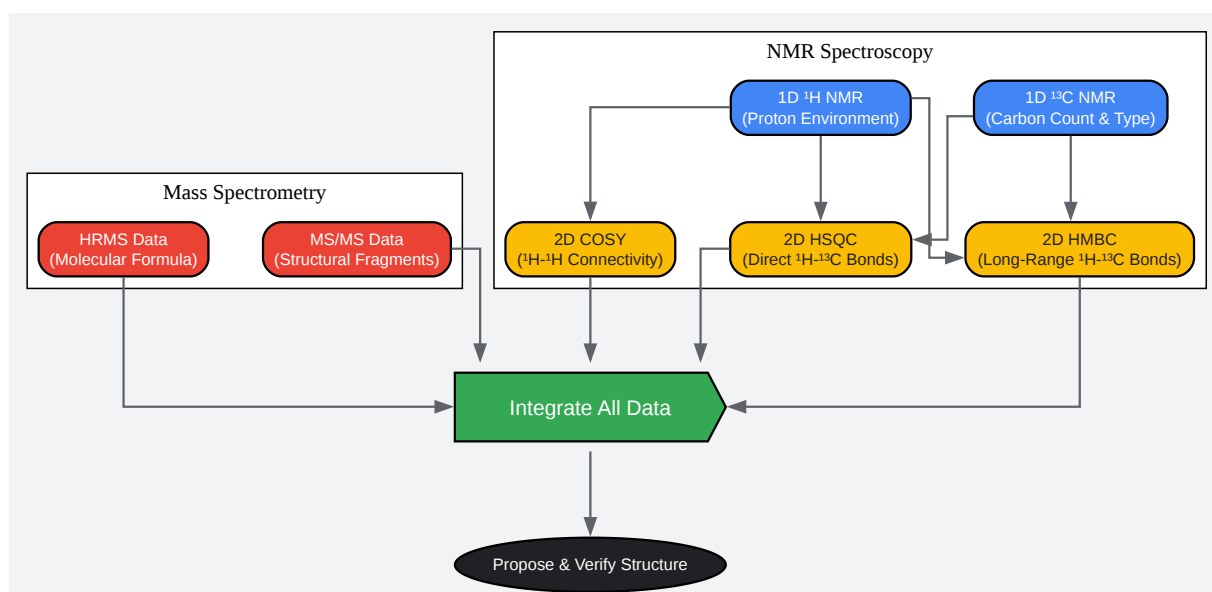
III. Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the logical workflow for the structural elucidation of **Purpurogenone**.



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Caption: Overall workflow for **Purpurogenone** structure elucidation.



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Caption: Logic diagram for integrating NMR and MS data.

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